4-(Pyridin-3-yl)-2-nitroaniline
Overview
Description
Synthesis Analysis
While specific synthesis methods for “4-(Pyridin-3-yl)-2-nitroaniline” are not available, pyridine derivatives can be synthesized through various methods. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications
Electron Transport in Molecular Junctions
4-(Pyridin-3-yl)-2-nitroaniline and its derivatives play a significant role in the field of molecular electronics. A study by Huang et al. (2018) explored the impact of nitro side-groups on the conductance of pyridine-based molecules in single molecular junctions. This research is crucial for understanding electron transport mechanisms in molecular electronics, where this compound can influence the electron flow through its molecular structure (Huang et al., 2018).
Magnetic Properties in Heterometallic Chains
The compound's derivatives are also used in the synthesis of heterometallic chains. For instance, Wang et al. (2017) utilized a derivative in the formation of LnIII-CoII heterometallic chains, which are significant in studying magnetic properties and interactions in 2p–3d–4f compounds (Wang et al., 2017).
Study of Biradicals
Research by Rajadurai et al. (2003) focused on pyridine-based nitronyl nitroxide biradicals, where derivatives of this compound played a crucial role. This study provides insights into the molecular ground state and electron spin resonance of these biradicals, which are essential in fields like organic magnetism and radical chemistry (Rajadurai et al., 2003).
Antiviral Research
In the domain of medicinal chemistry, derivatives of this compound are used in synthesizing compounds with potential antiviral properties. Shabunina et al. (2021) synthesized novel triazines with 4-nitrophenyl analogs of this compound and evaluated their activity against the vaccinia virus, showing promising characteristics (Shabunina et al., 2021).
Mechanism in Condensation Reactions
Dabrowska et al. (2009) explored the use of p-nitroaniline, a derivative, to understand the mechanism in three-component condensation reactions. This research contributes significantly to the synthesis of compounds with potential applications in various medicinal fields (Dabrowska et al., 2009).
Luminescent Sensors
Zhang et al. (2018) reported on Ln-MOFs constructed from mixed dicarboxylate ligands involving this compound derivatives. These materials serve as selective multi-responsive luminescent sensors, indicating the compound's utility in developing advanced sensing materials (Zhang et al., 2018).
Energetic Materials
Ma et al. (2018) synthesized a pyridine-based energetic material using a derivative of this compound. Their work contributes to the development of materials with high density and good detonation properties, relevant in the field of energetic materials (Ma et al., 2018).
Future Directions
Properties
IUPAC Name |
2-nitro-4-pyridin-3-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10-4-3-8(6-11(10)14(15)16)9-2-1-5-13-7-9/h1-7H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWQSHAKHTVWEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440363 | |
Record name | 4-(Pyridin-3-yl)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167959-19-5 | |
Record name | 4-(Pyridin-3-yl)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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